molecular formula C17H16N4O3 B7706168 N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

Cat. No.: B7706168
M. Wt: 324.33 g/mol
InChI Key: NNNSSLIJVVKMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline: is a complex organic compound that features a benzyl group, an oxadiazole ring, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction where the aniline derivative reacts with benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst, tin(II) chloride, or iron powder in acidic conditions.

    Substitution: Halogenating agents, sulfonating agents, or nitrating mixtures.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its functional groups.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and nitro group can participate in various biochemical pathways, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
  • N-benzyl-4-(3-ethyl-1,2,4-thiadiazol-5-yl)-2-nitroaniline
  • N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-aminoaniline

Uniqueness

N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is unique due to the specific combination of functional groups it possesses. The presence of the oxadiazole ring, nitro group, and benzyl group in a single molecule provides a versatile platform for various chemical transformations and applications. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-2-16-19-17(24-20-16)13-8-9-14(15(10-13)21(22)23)18-11-12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNSSLIJVVKMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.